N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride
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Overview
Description
N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride: is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonamide group, which is known for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of pyrrolidine with isopropylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; room temperature or slightly elevated temperatures.
Substitution: Various nucleophiles such as amines or thiols; room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
- N-isopropyl-3-pyrrolidinesulfonamide
- Pyrrolidine-3-sulfonamide
- N-methylpyrrolidine-3-sulfonamide
Comparison: N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays. The presence of the isopropyl group can influence the compound’s steric and electronic properties, affecting its interaction with molecular targets .
Properties
Molecular Formula |
C7H17ClN2O2S |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
N-propan-2-ylpyrrolidine-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-6(2)9-12(10,11)7-3-4-8-5-7;/h6-9H,3-5H2,1-2H3;1H |
InChI Key |
YMAXNQNLXZUCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1CCNC1.Cl |
Origin of Product |
United States |
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